molecular formula C9H17NO2S B14480902 1H-Azepine-1-carbothioic acid, hexahydro-4-hydroxy-, S-ethyl ester CAS No. 66747-12-4

1H-Azepine-1-carbothioic acid, hexahydro-4-hydroxy-, S-ethyl ester

Cat. No.: B14480902
CAS No.: 66747-12-4
M. Wt: 203.30 g/mol
InChI Key: HZPHLHTXUVSHJJ-UHFFFAOYSA-N
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Description

1H-Azepine-1-carbothioic acid, hexahydro-4-hydroxy-, S-ethyl ester is a chemical compound with the molecular formula C9H17NO2S. It is also known by its IUPAC name, S-ethyl 4-hydroxyazepane-1-carbothioate This compound is characterized by its azepine ring structure, which is a seven-membered heterocyclic ring containing one nitrogen atom

Preparation Methods

The synthesis of 1H-Azepine-1-carbothioic acid, hexahydro-4-hydroxy-, S-ethyl ester typically involves the reaction of hexahydroazepine with carbon disulfide and ethyl iodide under basic conditions. The reaction proceeds through the formation of an intermediate thiocarbamate, which is then hydrolyzed to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1H-Azepine-1-carbothioic acid, hexahydro-4-hydroxy-, S-ethyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1H-Azepine-1-carbothioic acid, hexahydro-4-hydroxy-, S-ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Azepine-1-carbothioic acid, hexahydro-4-hydroxy-, S-ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

1H-Azepine-1-carbothioic acid, hexahydro-4-hydroxy-, S-ethyl ester can be compared with similar compounds such as:

Properties

CAS No.

66747-12-4

Molecular Formula

C9H17NO2S

Molecular Weight

203.30 g/mol

IUPAC Name

S-ethyl 4-hydroxyazepane-1-carbothioate

InChI

InChI=1S/C9H17NO2S/c1-2-13-9(12)10-6-3-4-8(11)5-7-10/h8,11H,2-7H2,1H3

InChI Key

HZPHLHTXUVSHJJ-UHFFFAOYSA-N

Canonical SMILES

CCSC(=O)N1CCCC(CC1)O

Origin of Product

United States

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